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Evoninic acid

Cat. No.: B1256533
M. Wt: 223.22 g/mol
InChI Key: HDHRLJMDDHNYDO-BQBZGAKWSA-N
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Description

Evoninic acid is a pyridine-containing dicarboxylic acid with the molecular formula C11H13NO4 and a molecular weight of 223.22 g/mol . Its IUPAC name is 2-[(2S,3S)-3-carboxybutan-2-yl]pyridine-3-carboxylic acid, and it features two stereocenters with a defined 2S,3S absolute configuration . This compound is a characteristic substructure and key bridging ligand in a vast family of over 60 densely oxygenated dihydro-β-agarofuran sesquiterpenoid alkaloids found in plants of the Celastraceae family, such as Euonymus and Tripterygium species . In these complex natural products, this compound forms a unique 14-membered macrodilactone bridge, typically esterifying the C-3 and C-13 hydroxyl groups of the sesquiterpene core . This structural motif is critical for the wide range of biological activities exhibited by these alkaloids, which include potent anti-viral, anti-cancer, anti-trypanosomal, and immunosuppressive effects . The conservation of this compound across numerous congeners underscores its fundamental role in their bioactivity, making it a high-value target for synthetic and medicinal chemistry research . Research-grade this compound is essential for investigators pursuing the synthesis, structure-activity relationship (SAR) studies, and pharmacological investigation of Celastraceae alkaloids . Its study also provides insights into novel strategies for macrocyclic bislactone formation and asymmetric synthesis . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B1256533 Evoninic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-[(2S,3S)-3-carboxybutan-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H13NO4/c1-6(7(2)10(13)14)9-8(11(15)16)4-3-5-12-9/h3-7H,1-2H3,(H,13,14)(H,15,16)/t6-,7-/m0/s1

InChI Key

HDHRLJMDDHNYDO-BQBZGAKWSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)C(=O)O)[C@H](C)C(=O)O

Canonical SMILES

CC(C1=C(C=CC=N1)C(=O)O)C(C)C(=O)O

Synonyms

evoninic acid

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Evoninic Acid and Its Congeners

Botanical Sources of Evoninic Acid

This compound and its derivatives have been identified in several genera within the Celastraceae family. The presence and specific types of this compound congeners can vary depending on the plant species.

Euonymus Species (e.g., Euonymus europaea, Euonymus sieboldiana)

Euonymus species are prominent sources of this compound and related sesquiterpene alkaloids. This compound derivatives were named after the species Euonymus europaea, where this compound was first discovered in 1962. rsc.org Studies on Euonymus europaea have led to the identification of alkaloids such as evorine, evozine, and evonine, which contain this compound as a bridging ligand. rsc.org Isoevonine, another alkaloid containing an this compound residue, has also been found in Euonymus europaea. cas.cz

Euonymus sieboldiana is another significant source. Evonine and neoevonine, alkaloids characterized by a macrocyclic this compound diester substituted on a highly oxygenated sesquiterpene nucleus, have been isolated from Euonymus sieboldiana. researchgate.netrsc.org Euonymine and neoeuonymine, also isolated from Euonymus sieboldiana, are polyhydroxyl sesquiterpenes of the eudesman type esterified with this compound and acetic acid. researchgate.netresearchgate.net

Tripterygium Species (e.g., Tripterygium hypoglaucum, Tripterygium wilfordii)

Tripterygium species, particularly Tripterygium wilfordii and Tripterygium hypoglaucum, are well-known sources of sesquiterpene pyridine (B92270) alkaloids, many of which incorporate this compound congeners. nih.govresearchgate.net

From the root bark of Tripterygium hypoglaucum, researchers have isolated hydroxy iso-evoninic acid, a novel bridging ligand found in alkaloids such as hypoglaunines A, B, C, and D. rsc.orgresearchgate.net Hydroxy iso-evoninic acid has shown immunosuppressive, anti-platelet aggregation, and hypoglycaemic activities. rsc.orgresearchgate.net Triptonines A and B, containing a monoterpene tricarboxylic acid bridging ligand, were also initially extracted from Tripterygium hypoglaucum, with triptonine A later found in Tripterygium wilfordii. rsc.org

Tripterygium wilfordii is a source of wilfordic acid derivatives, which are isomers of this compound where the aliphatic acid-containing side chain is located at the 4-position of the nicotinic acid core instead of the 2-position. rsc.orgscispace.com Iso-wilfordic acid and hydroxy iso-wilfordic acid have been identified as bridging ligands in alkaloids from this species. rsc.org The biosynthesis of sesquiterpene pyridine alkaloids in T. wilfordii involves the formation of this compound from nicotinic acid and isoleucine. jmb.or.kr

Maytenus Species (e.g., Maytenus mekongensis)

The genus Maytenus also contains sesquiterpenoids with evoninate and wilfordate dilactone bridges. rsc.orgencyclopedia.pub Studies on Amazonian medicinal plants of the Maytenus genus have led to the isolation of new sesquiterpenoids containing these structural features. rsc.org

Maytenus mekongensis has been investigated for its sesquiterpene alkaloids. Compounds with this compound moieties have been isolated from the roots of Maytenus mekongensis. nih.govresearchgate.net While some compounds from Maytenus mekongensis with wilfordic acid moieties showed antiplasmodial activity, those with this compound moieties did not exhibit inhibitory activity in one study. nih.govresearchgate.net

Other Genera (e.g., Hippocratea excelsa, Peritassa compta)

This compound congeners have also been found in other genera within the Celastraceae family.

Hippocratea excelsa is a source of sesquiterpene evoninoate alkaloids. Des-methyl this compound (also known as nor-evoninic acid) has been reported as a bridging ligand in sesquiterpene alkaloids isolated from Hippocratea excelsa. rsc.orgresearchgate.net Hippocrateine I and hippocrateine II are examples of sesquiterpene evoninoate alkaloids isolated from the root and stem barks of Hippocratea excelsa. researchgate.net

Peritassa compta has been found to contain iso-evoninic acid as a bridging ligand in alkaloids such as peritassines A and B. rsc.orgresearchgate.net These alkaloids were isolated from the stems and bark of Peritassa compta. researchgate.net

Here is a summary of some botanical sources and associated this compound congeners:

Botanical SourceThis compound Congener(s)Associated Alkaloids (Examples)
Euonymus europaeaThis compound, IsoevonineEvorine, Evozine, Evonine, Isoevonine
Euonymus sieboldianaThis compoundEvonine, Neoevonine, Euonymine, Neoeuonymine
Tripterygium hypoglaucumHydroxy iso-evoninic acidHypoglaunines A, B, C, D
Tripterygium wilfordiiIso-wilfordic acid, Hydroxy iso-wilfordic acidWilfordinines D-F, Isowilfordine
Maytenus mekongensisThis compound moietyCompounds 10-12 (in one study)
Hippocratea excelsaDes-methyl this compound (Nor-evoninic acid)Hippocrateine I, Hippocrateine II
Peritassa comptaIso-evoninic acidPeritassines A, B

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of this compound and its congeners from complex plant matrices typically involves a combination of extraction and chromatographic techniques. The low natural abundance of these compounds and the complexity of the plant extracts necessitate the use of advanced separation methods to obtain pure compounds for structural elucidation and biological evaluation. imperial.ac.uk

General approaches to natural product isolation from plants involve initial extraction using suitable solvents, followed by various purification steps. invitek.comresearchgate.net The choice of extraction solvent depends on the polarity of the target compounds. For sesquiterpene pyridine alkaloids, which are often polyesterified, a range of organic solvents or solvent mixtures may be employed. scispace.com For instance, dried and powdered plant material can be extracted with solvent mixtures like EtO2–n-hexane. scispace.com

Chromatographic techniques are essential for separating the various components in the crude extract and isolating the specific this compound derivatives.

Preparative Chromatography Applications

Preparative chromatography plays a crucial role in obtaining sufficient quantities of pure this compound and its congeners for detailed study. This differs from analytical chromatography, which focuses on identification and quantification. Preparative methods are scaled up to handle larger sample loads.

Various chromatographic methods are applied, including column chromatography using different stationary phases such as silica (B1680970) gel and Sephadex LH-20. scispace.compan.olsztyn.pl These techniques separate compounds based on differences in polarity, size, or other chemical properties.

High-performance liquid chromatography (HPLC), including chiral stationary phase (CSP) HPLC, is particularly valuable for separating closely related congeners and stereoisomers of this compound. imperial.ac.uk For example, mixtures of stereoisomers of hydroxy-iso-evoninic acid esters have been separated using a combination of Chiralcel® OD-H and IC columns. imperial.ac.uk

Detailed research findings on the isolation of specific this compound congeners often describe multi-step chromatographic procedures. For instance, the isolation of new sesquiterpenes from Euonymus europaeus involved repeated chromatography of the extract on Sephadex LH-20 and silica gel. scispace.com Similarly, the separation of tannin fractions, which can co-occur with these alkaloids, from plant extracts has been achieved using Sephadex LH-20 column chromatography with different elution solvents. pan.olsztyn.pl

While specific detailed protocols for preparative chromatography solely focused on this compound itself are not extensively detailed in the search results, the isolation of its parent alkaloids and congeners highlights the reliance on these advanced techniques. The challenges in isolating these compounds due to their low abundance underscore the necessity of efficient extraction and high-resolution chromatographic separation methods. imperial.ac.uk

Here is a simplified representation of a general isolation scheme involving chromatography:

StepTechniquePurpose
1Extraction (e.g., Soxhlet)Obtain crude plant extract
2Column Chromatography (Silica gel, Sephadex LH-20)Initial separation based on polarity/size
3Preparative HPLC (including CSP)High-resolution separation of congeners/stereoisomers
4Crystallization (if applicable)Further purification

This table illustrates the general sequence of techniques, with preparative chromatography being a key step for achieving the purity required for detailed structural and biological studies of this compound and its congeners.

Specialized Extraction Protocols for Polyesterified Alkaloids

The "specialized" aspect of isolating this compound and its congeners lies not solely in the initial extraction of the plant material, which follows general alkaloid protocols, but in the subsequent processing required to obtain the free diacid ligands from the complex polyesterified sesquiterpene alkaloids. These alkaloids are characterized by multiple ester linkages involving the dihydroagarofuran (B1235886) core and various organic acids, including the pyridyl diacids like this compound nih.gov.

Therefore, a crucial step after the initial extraction and purification of the intact polyesterified alkaloids is the hydrolysis of the ester linkages to release the constituent acids, including this compound and its congeners. This hydrolysis is typically achieved through basic conditions, such as treatment with aqueous potassium hydroxide (B78521) chem960.com.

Research findings highlight the complexity of these structures and the need for specific chemical steps to cleave the ester bonds and liberate the diacid ligands for further study or synthesis chem960.com. For example, the synthesis of racemic this compound involved basic hydrolysis of a precursor chem960.com. Similarly, obtaining hydroxy iso-evoninic acid in synthetic studies involved hydrolysis steps.

While detailed, universally standardized "specialized extraction protocols" specifically for the polyesterified alkaloids as a class are not explicitly defined as a single methodology in the literature, the isolation process inherently involves:

Initial Extraction: Employing standard alkaloid extraction techniques from the plant material to obtain a crude extract enriched in polyesterified alkaloids.

Purification of Alkaloids: Utilizing chromatographic methods and other separation techniques to isolate the specific polyesterified alkaloids of interest from the complex mixture in the crude extract.

Hydrolysis: Subjecting the purified polyesterified alkaloids to controlled hydrolysis (typically basic hydrolysis) to cleave the ester bonds and release the free this compound or its congeners chem960.com.

Isolation and Purification of the Diacid: Further separation and purification steps are then required to isolate the target diacid (e.g., this compound) from the hydrolysis mixture, which will contain the sesquiterpene polyol core and other esterifying acids.

The challenges in isolating these compounds stem from their low concentration in plant tissues, the complexity of the plant matrix, and the need to handle the acid-sensitive ester linkages during the initial extraction of the intact alkaloids before controlled hydrolysis is performed.

Table 2: Key Steps in Obtaining Free this compound/Congeners from Plant Material

StepDescription
Initial ExtractionObtaining crude alkaloid extract from plant tissue (e.g., solvent extraction).
Alkaloid PurificationIsolating specific polyesterified alkaloids (e.g., chromatography).
HydrolysisCleaving ester bonds to release diacid ligands (e.g., basic hydrolysis).
Diacid Isolation/PurificationSeparating and purifying the target diacid from the hydrolysis mixture.

Detailed research findings on the synthesis of this compound and its congeners also underscore their structural complexity and the challenges in their preparation, which mirrors the complexity faced during their isolation from natural sources. The stereochemistry of these diacids, such as the 2R,3S configuration of epi-evoninic acid being epimeric to this compound, adds another layer of complexity to both isolation and synthesis chem960.com.

Structural Elucidation and Stereochemical Determination of Evoninic Acid

Evolution of Structural Assignment Methodologies for Evoninic Acid

The structural assignment of this compound and its derivatives has been a process refined by the development of increasingly powerful analytical tools.

Early Degradative and Elemental Analysis Approaches

Initial investigations into the structure of this compound and related compounds relied on classical methods such as elemental analysis and chemical degradation. These approaches provided fundamental information about the elemental composition and the presence of key functional groups, offering the first clues about the molecular formula and gross structural features. For instance, early studies by Libiseller and Pailer in 1976 suggested that this compound is a pyridine-containing dibasic acid. rsc.org Chemical degradation, often involving hydrolysis, was used to break down larger alkaloid structures containing the this compound moiety, allowing for the isolation and characterization of the acid itself or simpler derivatives. rsc.orgresearchgate.net Early structural studies of evonine, an alkaloid containing this compound, were carried out using chemical and spectroscopic methods, helping to establish the connectivity within the molecule and identifying this compound as a component esterified within the larger structure. researchgate.netresearchgate.net The relative stereochemistry of early synthetic products related to this compound was sometimes assigned by comparison with literature spectroscopic data (IR, NMR, MS) and GC data for naturally occurring dimethylevoninate. rsc.org

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in the structural elucidation of this compound, providing detailed information about the connectivity of atoms and their spatial arrangement. researchgate.netresearchgate.netuq.edu.aubhu.ac.intjnpr.org

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The application of advanced 1D and 2D NMR techniques has been critical in resolving the complex structure of this compound. 1D NMR spectra, such as ¹H and ¹³C NMR, provide information on the types of protons and carbons present and their chemical environments. researchgate.netimperial.ac.uk However, for a molecule with the complexity of this compound, 2D NMR methods are essential for establishing through-bond and through-space correlations.

Techniques such as Correlation Spectroscopy (COSY) reveal couplings between neighboring protons, helping to map out spin systems within the molecule. princeton.eduemerypharma.comcreative-biostructure.comsdsu.edu Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached, providing crucial one-bond connectivity information. princeton.eduemerypharma.comcreative-biostructure.comsdsu.eduyoutube.com Heteronuclear Multiple Bond Correlation (HMBC) identifies correlations between protons and carbons separated by two to four bonds, which is invaluable for establishing connectivity across quaternary carbons and through heteroatoms, thus piecing together the molecular framework. princeton.eduemerypharma.comcreative-biostructure.comsdsu.eduyoutube.comconicet.gov.ar Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space interactions between protons, which is vital for determining the relative stereochemistry and conformation of the molecule. princeton.educreative-biostructure.com

Analysis of the ¹H NMR spectrum of the this compound moiety typically shows characteristic signals, including those for a 2,3-disubstituted pyridine (B92270) system, two methyl doublets, and two quartet methines. conicet.gov.ar The application of 2D NMR spectra, particularly HMBC correlations, has been used to confirm tentative structures and determine the positions of substituents within this compound-containing alkaloids. conicet.gov.ar COSY correlations have also been utilized in confirming structural assignments. conicet.gov.ar

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including its relative and absolute stereochemistry, provided that suitable crystals can be obtained. soton.ac.ukrsc.org This technique has played a significant role in confirming the structure and establishing the stereochemistry of this compound, often when present within larger alkaloid structures.

X-ray diffraction analysis has been used to confirm the structure and stereochemistry of this compound as having the 2S,3S configuration. researchgate.net The absolute configuration of alkaloids containing the this compound moiety has been determined by X-ray analysis, utilizing methods such as anomalous dispersion. rsc.org For example, the structures and absolute configurations of evonine and neoevonine, which contain the this compound diester, were unambiguously established by X-ray analysis of bromoacetylneoevonine. rsc.org This analysis determined the absolute configuration by the anomalous dispersion method and by comparison with the known absolute stereochemistry of the this compound moiety. rsc.org X-ray analysis has also been used to show that the configuration of epi-evoninic acid is epimeric to this compound. rsc.org Furthermore, anomalous dispersion X-ray crystallography has been employed to assign the absolute stereochemistry of synthetic enantiomers of hydroxy-iso-evoninic acid. imperial.ac.uk

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) plays a vital role in confirming the molecular formula and providing insights into the fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly useful for determining the accurate mass of the molecular ion, allowing for the confident assignment of the elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) provides fragmentation data by breaking down the precursor ions into characteristic product ions. mdpi.com This fragmentation pattern can reveal the presence of specific substructures within the molecule.

For example, analysis of dimacrolide sesquiterpene pyridine alkaloids containing an this compound moiety has utilized HRESIMS to determine molecular formulas based on protonated molecules. researchgate.net While specific fragmentation data for isolated this compound is not detailed in the provided snippets, the application of MS/MS to related complex alkaloids demonstrates its utility in structural characterization by revealing the constituent parts, including the this compound ligand. researchgate.net

Stereochemical Aspects of this compound and its Diastereomers

The stereochemistry of this compound and its isomers is crucial due to the presence of chiral centers. Different stereoisomers can exhibit distinct biological properties.

Absolute Configuration Assignment (e.g., (S,S)-Evoninic Acid)

The absolute configuration of this compound has been proposed to be (2S,3S). scispace.comrsc.org This assignment is based on chemical and spectral evidence, and in some cases, supported by X-ray diffraction analysis of related compounds or derivatives. scispace.comresearchgate.net X-ray crystallography is a powerful technique for directly determining the absolute configuration of chiral molecules when suitable crystals can be obtained, often utilizing anomalous dispersion. rsc.orgrsc.orglibretexts.orgnih.gov

For this compound, the (2S,3S) configuration refers to the stereocenters within its side chain. scispace.com Synthetic efforts aimed at producing enantiopure this compound have employed strategies to control the absolute stereochemistry, such as lipase-mediated hydrolytic kinetic resolution. imperial.ac.uk

Differentiation and Characterization of Epi-Evoninic Acid

Epi-evoninic acid is an epimer of this compound, differing in the stereochemistry at one of the chiral centers. Specifically, epi-evoninic acid has been established as having the (2R,3S) configuration, in contrast to the (2S,3S) configuration of this compound. scispace.comrsc.org This epimeric relationship has been confirmed through techniques such as X-ray diffraction analysis. rsc.org The presence of epi-evoninic acid as a bridging ligand in certain sesquiterpene alkaloids highlights the importance of distinguishing between these stereoisomers. rsc.org

Structural Insights into Iso-Evoninic Acid and Hydroxy Iso-Evoninic Acid

Iso-evoninic acid and hydroxy iso-evoninic acid are related pyridyl diacids found as bridging ligands in Celastraceae sesquiterpenoids. rsc.orgrsc.org

Iso-evoninic acid has been identified as a bridging ligand in compounds like peritassines A and B. rsc.org However, the absolute stereochemistry of naturally occurring iso-evoninic acid is not definitively known. rsc.orgresearchgate.net

Hydroxy iso-evoninic acid is a novel bridging ligand found in hypoglaunines A, B, C, and D. rsc.org This ligand contains an α-hydroxy-3-butyric acid side-chain with two chiral centers, including a quaternary hydroxyl group α to the carboxylic acid. imperial.ac.uk The synthesis of hydroxy iso-evoninic acid has been achieved, yielding all four possible stereoisomers (both syn and anti diastereoisomers, each as a pair of enantiomers). imperial.ac.ukrsc.org The absolute stereochemistry of these synthetic isomers was assigned following chromatographic separation and anomalous dispersion X-ray crystallography. imperial.ac.ukrsc.org For instance, the synthesis yielded (+)-(2R,3S)-hydroxy-iso-evoninic acid and (+)-(2S,3S)-hydroxy-iso-evoninic acid, with their absolute configurations determined by single crystal anomalous dispersion X-ray diffraction of ester derivatives. imperial.ac.ukrsc.org

While the 1H and 13C NMR data for hydroxy iso-evoninic acid have been reported for the compound when it is part of natural macrodilactone sesquiterpenoids, spectral data for the isolated diacid were not initially available. imperial.ac.uk Synthetic work has provided access to and characterization of the individual stereoisomers. imperial.ac.ukrsc.org

Advanced Computational Methods in Structure Verification

Computational chemistry methods are increasingly being employed in the structural elucidation and verification of natural products, including sesquiterpene pyridine alkaloids and their ligands like this compound. researchgate.net These methods can complement experimental data by predicting spectroscopic parameters, assessing conformational preferences, and aiding in the assignment of absolute configurations.

For example, computational methods have been used in conjunction with experimental data to determine the configuration of related compounds like hydroxy wilfordic acid. rsc.org While the provided information does not detail specific computational studies focused solely on the verification of the this compound structure itself, the general application of these methods in the field suggests their potential use in confirming proposed structures and stereochemistries by comparing calculated properties with experimental observations. researchgate.net This can be particularly valuable when experimental data is limited or ambiguous.

Biosynthesis of Evoninic Acid

Enzymatic Mechanisms Involved in Evoninic Acid Formation

Specific enzymatic mechanisms directly involved in the formation of this compound are not extensively described in the provided search results. However, the biosynthesis of related sesquiterpene pyridine (B92270) alkaloids in T. wilfordii is speculated to involve the elimination of an amino group from an isoleucine moiety by an amine oxidase during the synthesis of this compound and wilfordic acid researchgate.net. An enzyme designated TwHf416 in T. wilfordii is suggested to potentially participate in this step, showing identity with N-methylputrescine synthase, an enzyme known to catalyze oxidative deamination researchgate.net. This indicates that oxidative and deamination reactions catalyzed by specific enzymes likely play a role in the formation of the this compound structure from simpler precursors, potentially involving amino acids researchgate.net.

Precursor Incorporation Studies (e.g., Isotopic Labeling)

While specific isotopic labeling studies directly tracking the incorporation of precursors into this compound are not detailed, the utility of such studies in elucidating metabolic pathways is well-established mdpi.complos.org. Isotopic labeling, often using stable isotopes like ¹³C or ¹⁵N, allows researchers to trace the metabolic fate of labeled precursors within a biological system mdpi.complos.org. This technique can provide insights into the sequence of enzymatic reactions and the intermediates involved in a biosynthetic pathway mdpi.complos.org. For example, stable isotope labeling has been used to study the kinetics of precursor incorporation into amino acids and other metabolites in various biological systems nih.govbiorxiv.orgresearchgate.net. Applying similar methodologies with labeled potential precursors of this compound, such as labeled amino acids or intermediates of primary metabolism, could help to experimentally validate proposed biosynthetic routes and identify the direct precursors of this compound in plants.

Genetic and Molecular Biology Approaches to Biosynthetic Gene Identification

Identifying the genes encoding the enzymes involved in this compound biosynthesis is crucial for a complete understanding of its production. Genetic and molecular biology approaches, such as genome mining and the study of biosynthetic gene clusters (BGCs), are powerful tools for this purpose frontiersin.org. In plants, the identification of genes involved in the biosynthesis of secondary metabolites, including alkaloids and terpenes, is an active area of research researchgate.net. Studies in Tripterygium wilfordii have utilized techniques like suppression subtractive hybridization to identify genes potentially involved in the biosynthesis of secondary metabolites, including sesquiterpene pyridine alkaloids researchgate.net. Although specific genes for this compound biosynthesis were not explicitly identified in the search results, the general approach involves comparing gene sequences to known enzymes in related pathways and investigating gene expression patterns in tissues that produce these compounds researchgate.netfrontiersin.org. The identification of candidate genes would pave the way for functional characterization through techniques like gene silencing or overexpression to confirm their role in this compound formation.

Chemical Synthesis Strategies for Evoninic Acid

Asymmetric Total Synthesis of Evoninic Acid

Asymmetric synthesis strategies for this compound aim to selectively produce the desired enantiomer, (-)-(1'S,2'S)-evoninic acid, which is the naturally occurring form. imperial.ac.uk Several approaches have been explored, including chiral auxiliary-based methods, enantioselective catalytic reactions, biocatalysis, and diastereoselective strategies.

Enantioselective Catalytic Methods (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reactions)

Enantioselective catalytic methods, utilizing organocatalysts or metal complexes with chiral ligands, are powerful tools for asymmetric synthesis, enabling the formation of chiral centers with high selectivity. frontiersin.org While direct applications of organocatalysis or specific metal-catalyzed asymmetric reactions solely for the construction of the this compound core are not extensively detailed in the provided snippets, these methodologies are broadly applicable in creating chiral molecules. frontiersin.orgx-mol.netscienceopen.com For instance, asymmetric organocatalysis has seen significant advancements in various transformations, including the enantioselective construction of C-C, C-N, C-O, C-S, C-P, and C-halide bonds. scienceopen.com Metal-catalyzed reactions with chiral ligands, such as phosphines and N-heterocyclic carbenes (NHCs), are also central to asymmetric synthesis, facilitating stereocontrolled bond formations. frontiersin.org

Biocatalytic Approaches (e.g., Lipase-Mediated Kinetic Resolution)

Biocatalysis, particularly using enzymes like lipases, offers an environmentally friendly and highly selective approach to asymmetric synthesis. frontiersin.orgchemrxiv.org Lipase-mediated kinetic resolution is a frequently employed technique for obtaining enantiopure compounds. chemrxiv.orgmdpi.commdpi.comalmacgroup.com In the asymmetric synthesis of (-)-evoninic acid reported by Spivey et al., a lipase (B570770) from Pseudomonas fluorescens was utilized in a hydrolytic kinetic resolution step to control the absolute stereochemistry. rsc.orgimperial.ac.uk This step was crucial in their four-step sequence to access the natural enantiomer of this compound. rsc.orgimperial.ac.uk Lipases are versatile, catalyzing reactions like hydrolysis, esterification, and transesterification, and are known for their high enantioselectivity in resolving racemic mixtures. chemrxiv.orgmdpi.comalmacgroup.com

Diastereoselective Alkylation and Conjugate Addition Strategies

Diastereoselective reactions play a significant role in controlling the relative stereochemistry during the synthesis of molecules with multiple chiral centers, such as this compound. dntb.gov.ua The asymmetric synthesis of this compound by Spivey et al. involved a diastereoselective methylation step following a conjugate addition. rsc.orgimperial.ac.ukacs.orgnih.gov The synthesis commenced with the conjugate addition of a 2-pyridinyl Gilman homocuprate to (E)-methyl crotonate, yielding a racemic ester. rsc.org Subsequent diastereoselective methylation of the potassium enolate of this ester with methyl iodide in toluene (B28343) at low temperature furnished the desired syn diastereoisomer. rsc.org Conjugate addition reactions, particularly of organocuprates to α,β-unsaturated carbonyl compounds, are valuable methods for forming C-C bonds and establishing new stereocenters. imperial.ac.ukacs.orgresearchgate.net The utility of conjugate addition of 2- and 4-pyridyl Gilman homocuprates in the asymmetric synthesis of (-)-(1'S,2'S)-evoninic acid has been demonstrated. imperial.ac.ukacs.orgnih.govacs.orgfigshare.comsigmaaldrich.com

Synthetic Routes to Key this compound Intermediates

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10156183
(E)-methyl crotonate643770
Methyl iodide10751

Data Table: First Asymmetric Synthesis of (-)-Evoninic Acid rsc.orgimperial.ac.uk

StepReactantsConditionsProduct/IntermediateYield (%)Notes
1. Conjugate Addition2-pyridinyl Gilman homocuprate, (E)-methyl crotonateEt₂O, rtRacemic esterHighFormation of racemic intermediate. rsc.orgimperial.ac.uk
2. Diastereoselective MethylationRacemic ester, KHMDS, MeIToluene, -78 °Csyn diastereoisomerNot specifiedFavors syn product. rsc.org
3. Lipase-Mediated Kinetic Resolutionsyn diastereoisomer, lipase P. fluorescenspH 7.0 buffer(-)-Evoninic acidNot specifiedEnantioselective hydrolysis. rsc.orgimperial.ac.uk
4. Further Transformations (Hydrolysis, Oxidation)Intermediate from Step 3KMnO₄, H₂O, reflux (for oxidation)(-)-Evoninic acidNot specifiedCompletion of the synthesis. rsc.org
Overall Yield--(-)-Evoninic acid31%Overall yield for the 4-step synthesis. rsc.org

Regioselective and Stereoselective Functionalization of Pyridine (B92270) Core

The synthesis of this compound, a pyridyl diacid ligand found in certain Celastraceae sesquiterpenoids, necessitates precise control over the regiochemistry and stereochemistry during the functionalization of its pyridine core. A key strategy in the asymmetric synthesis of (-)-evoninic acid involves the conjugate addition of a pyridyl cuprate (B13416276) reagent to an α,β-unsaturated ester. acs.orgimperial.ac.uk This approach allows for the introduction of the carbon chain bearing the requisite stereocenters adjacent to the pyridine ring.

Specifically, the asymmetric synthesis of (-)-(1′S,2′S)-evoninic acid has been achieved using the conjugate addition of the cuprate derived from 2-bromo-3-methylpyridine (B184072) to (E)-methyl crotonate. acs.orgimperial.ac.uk This reaction is crucial for establishing the initial carbon-carbon bond between the pyridine C2 position and the crotonate system. The regioselectivity of this conjugate addition is directed to the C2 position of the pyridine ring via the organocuprate intermediate. acs.orgimperial.ac.uk

Following the conjugate addition, subsequent steps are required to install the correct functionalities and stereochemistry. A critical transformation involves diastereoselective methylation at the C2′ position of the newly introduced side chain. imperial.ac.uk This step is essential for setting the stereochemistry at one of the chiral centers adjacent to the pyridine ring. Various conditions have been explored for this methylation to achieve high diastereoselectivity. imperial.ac.uk

Furthermore, the synthesis requires the oxidation of the methyl group at the C3 position of the pyridine ring to a carboxylic acid functionality, which is characteristic of this compound. This selective benzylic oxidation is typically performed at a late stage in the synthesis sequence. imperial.ac.uknih.gov The successful execution of this oxidation without affecting other parts of the molecule is vital for obtaining the correct this compound structure.

Key Synthetic Steps and Outcomes

StepPyridine DerivativeReaction PartnerKey Outcome / Selectivity
Conjugate AdditionCuprate derived from 2-bromo-3-methylpyridine(E)-methyl crotonateRegioselective addition at pyridine C2. acs.orgimperial.ac.uk
Diastereoselective Methylation (at C2' of side chain)Pyridyl ester intermediate from conjugate additionMethylating agentDiastereoselectivity at C2'. imperial.ac.uk
Selective Oxidation (of pyridine 3-methyl group to carboxylic acid)Intermediate with pyridine 3-methyl groupOxidizing agentSelective benzylic oxidation. imperial.ac.uknih.gov

The development of efficient and selective methods for the functionalization of the pyridine core and the control of stereochemistry in adjacent positions remains central to the successful synthesis of this compound and related natural products.

This compound is a significant chemical compound primarily recognized for its role as a bridging ligand in complex natural products, particularly within the family of Celastraceae sesquiterpenoids. These compounds, often found in plants of the Celastraceae genus, are characterized by a highly oxygenated dihydro-β-agarofuran skeleton and display a range of biological activities. imperial.ac.ukresearchgate.netresearchgate.net this compound's structural features, including a disubstituted pyridine ring and vicinal dimethyl groups, are crucial to its function in forming macrocyclic structures within these natural products. researchgate.net

Role of Evoninic Acid As a Bridging Ligand in Complex Natural Products

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Derivatives and Analogues of Evoninic Acid

Structural Diversity of Evoninic Acid Analogues Isolated from Natural Sources

Nature has produced a variety of this compound analogues, each contributing to the structural and biological diversity of the parent alkaloids. These analogues typically feature modifications to the side chain of the pyridine (B92270) ring.

A significant analogue is hydroxy iso-evoninic acid, which was first identified as a novel bridging ligand in hypoglaunines A, B, C, and D, isolated from the root bark of Tripterygium hypoglaucum. rsc.org This analogue is characterized by the presence of a hydroxyl group on the side chain at the 4-position of the pyridine ring. imperial.ac.uk Unlike this compound, which has a propanoate side chain, hydroxy iso-evoninic acid possesses an α-hydroxy-3-butyric acid side chain at C-4, introducing two chiral centers. imperial.ac.uk Although found in several bioactive natural products, the relative and absolute stereochemistry of the naturally occurring form of hydroxy iso-evoninic acid has not been definitively determined. rsc.orgimperial.ac.uk

Epi-evoninic acid is a stereoisomer of this compound. It was first identified as the dilactone bridging ligand in the alkaloid acanthothamine, isolated from Acanthothamnus aphyllus. rsc.org X-ray diffraction analysis revealed that epi-evoninic acid has a 2R,3S configuration, making it epimeric to the 2S,3S configuration of this compound. rsc.org

Des-methyl this compound, also known as nor-evoninic acid, is another naturally occurring analogue. It was identified as a bridging ligand in three sesquiterpene alkaloids isolated from Hippocratea excelsa. rsc.orgresearchgate.net As its name suggests, this analogue lacks one of the methyl groups present in the this compound structure. The absolute stereochemistry of this analogue has not been determined. rsc.org

This compound and its derivatives belong to a larger class of nicotinic acid-based dicarboxylic acids that serve as bridging ligands in Celastraceae sesquiterpenoid alkaloids. rsc.org A prominent member of this class is wilfordic acid. The primary structural difference between this compound and wilfordic acid lies in the side chain attached to the pyridine ring. This compound derivatives have propanoate side chains, while wilfordic acid and its analogues possess butanoate side chains. rsc.org

Both evoninic and wilfordic acids are isomeric but not identical. rsc.org Mass spectrometric analysis has shown that low mass ions detected at m/z 178 are characteristic of this compound, while ions at m/z 206 are characteristic of wilfordic acid, providing a method to distinguish between alkaloids containing these different diacid moieties. The position of the carboxyalkyl chain on the pyridine ring also varies, with some analogues having the side chain at the 2-position and others at the 4-position (iso-wilfordic acids). rsc.org

Compound Key Structural Feature Source Example
This compound 2-(1,2-dicarboxypropyl)nicotinic acidEuonymus europaea rsc.org
Hydroxy Iso-Evoninic Acid 4-(1-hydroxy-1,2-dicarboxypropyl)nicotinic acidTripterygium hypoglaucum rsc.org
Epi-Evoninic Acid (2R,3S)-2-(1,2-dicarboxypropyl)nicotinic acidAcanthothamnus aphyllus rsc.org
Des-Methyl this compound Lacks a methyl group compared to this compoundHippocratea excelsa rsc.org
Wilfordic Acid 2-(1,2-dicarboxybutyl)nicotinic acidTripterygium wilfordii rsc.org

Des-Methyl this compound (Nor-Evoninic Acid)

Synthetic Approaches to this compound Derivatives

The synthesis of this compound and its derivatives has been a subject of interest due to their presence in medicinally significant natural products. imperial.ac.ukimperial.ac.uk Synthetic efforts have focused on establishing the correct stereochemistry and providing access to these complex molecules for further biological study.

The first asymmetric synthesis of (-)-evoninic acid was achieved through a route that utilized the conjugate addition of a 2-pyridyl cuprate (B13416276) to an enoate as a key step. imperial.ac.uk Other synthetic strategies have also been explored, including a route reported in 1976 that produced racemic this compound. rsc.org

The first and, to date, only total synthesis of hydroxy iso-evoninic acid was reported in 2012 and prominently featured a benzilic ester rearrangement (BER) as a key step. rsc.orgrsc.org This powerful reaction allows for the construction of the quaternary α-hydroxy methyl ester core of the molecule. imperial.ac.ukresearchgate.net The synthesis began with the preparation of a diketone precursor, which then underwent the BER to form the crucial α-hydroxy ester intermediate. imperial.ac.uk

This synthetic approach successfully produced a mixture of all four possible stereoisomers of hydroxy iso-evoninic acid. imperial.ac.ukresearchgate.net These stereoisomers were then separated using chiral stationary phase high-performance liquid chromatography (CSP-HPLC), allowing for the isolation and characterization of individual enantiomers and diastereomers. imperial.ac.uk This work was significant as it not only provided the first synthetic access to this natural product analogue but also enabled the determination of the absolute stereochemistry of the synthetic isomers through X-ray crystallography. imperial.ac.ukrsc.org

Stereocontrolled Synthesis of Derivative Chirality

The precise control of stereochemistry is a critical challenge in the synthesis of complex natural products like this compound and its derivatives. Researchers have developed several effective strategies to achieve high levels of diastereo- and enantioselectivity, establishing the specific chiral centers that define the molecule's three-dimensional structure.

One successful approach has been the application of biocatalysis. An expedient and highly selective synthesis of (-)-evoninic acid was achieved using a lipase-mediated hydrolytic kinetic resolution. imperial.ac.ukimperial.ac.uk This enzymatic method was instrumental in controlling the absolute stereochemistry of the final product. imperial.ac.ukimperial.ac.uk A similar strategy involving lipase-mediated enantioselective ester hydrolysis was also a key step in a four-step asymmetric synthesis of (−)-(1'S,2'S)-evoninic acid. acs.org

Another powerful method involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. In one synthetic route to enantiopure this compound, a chiral oxazolidinone was employed to control the stereochemistry of an olefin hydrogenation step. researchgate.netresearchgate.net This successfully established the absolute configuration of the C7'S-methyl group. Subsequently, this newly formed stereocenter directed the diastereoselective installation of the adjacent C8'S-methyl group. researchgate.netresearchgate.net

Conjugate addition reactions have also been effectively utilized. The synthesis of natural (-)-evoninic acid was accomplished through the conjugate addition of a 2-pyridylcuprate to (E)-methyl crotonate. acs.org This initial step was followed by a diastereoselective enolate alkylation, which further defined the stereochemistry of the molecule. acs.org The combination of these methods provided an efficient pathway to the target compound with high stereocontrol. acs.orgimperial.ac.uk

These varied approaches highlight the different tools available to synthetic chemists for constructing the specific stereoisomers of complex molecules like this compound derivatives.

Synthetic Strategy Key Reagent/Step Stereochemical Control Method Target
Biocatalytic ResolutionLipase-mediated hydrolysisKinetic Resolution(-)-Evoninic Acid
Chiral AuxiliaryChiral OxazolidinoneSubstrate-controlled hydrogenation & diastereoselectionEnantiopure this compound
Conjugate Addition2-PyridylcuprateReagent-controlled addition & diastereoselective alkylation(-)-Evoninic Acid

Mechanistic Studies of Derivative Formation

Understanding the mechanisms behind stereoselective reactions is fundamental to developing and optimizing synthetic routes. For the synthesis of this compound derivatives, mechanistic insights have been crucial for achieving the desired chirality.

The use of lipase-mediated hydrolysis relies on the principle of kinetic resolution. imperial.ac.ukimperial.ac.uknih.gov In this process, the chiral enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much faster rate than the other. This difference in reaction rates allows for the separation of the enantiomers, providing access to enantioenriched products. The chiral environment of the enzyme's active site is responsible for this selective recognition and transformation.

In syntheses employing chiral auxiliaries, such as an oxazolidinone, the mechanism of stereocontrol is based on steric hindrance. researchgate.netresearchgate.net The bulky chiral auxiliary is covalently bonded to the substrate and physically blocks one face of the molecule. This forces incoming reagents, such as the hydrogen in an olefin hydrogenation, to approach from the less hindered face, resulting in a highly diastereoselective transformation. researchgate.netresearchgate.net After the desired stereocenter is set, the auxiliary can be cleaved from the molecule. The stereocenter established by the auxiliary can then itself act as a controlling element in subsequent steps, directing the formation of other chiral centers through diastereoselection, as seen in the installation of the C8'S-methyl group. researchgate.netresearchgate.net

Mechanistic studies of related enantioselective reactions, such as those using chiral copper catalysts for C-N bond formation, suggest that the catalyst can achieve a kinetic resolution of a racemic electrophile. nih.gov In these systems, the chiral ligand bound to the metal creates a chiral catalytic environment that preferentially activates one enantiomer of the substrate, leading to an enantioenriched product. While not directly applied to this compound in the cited studies, these mechanistic principles are broadly applicable to the stereocontrolled synthesis of complex chiral molecules.

Methodological Advancements and Future Research Directions

Advancements in Microscale Structural Elucidation Techniques for Trace Amounts

The isolation of natural products from their native sources often yields only minute quantities, posing a significant challenge for complete structural characterization. mdpi.com This is particularly true for complex molecules like the sesquiterpene pyridine (B92270) alkaloids, where intricate stereochemistry must be determined. chemistry-chemists.com Fortunately, recent advancements in analytical techniques have made it possible to elucidate the structures of compounds available only in trace amounts.

Modern approaches frequently combine the separating power of High-Performance Liquid Chromatography (HPLC) with the detailed structural insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). mdpi.comnih.gov This hyphenated technique, HPLC-NMR, allows for the analysis of individual components within a complex mixture without the need for complete isolation. mdpi.com Furthermore, the development of ultra-fast 2D NMR methods enables the acquisition of detailed spectra on the fly as compounds elute from the chromatography column. mdpi.com

For particularly challenging cases where material is extremely limited, nanomole-scale NMR techniques have become indispensable. mdpi.com These methods, often assisted by computational chemistry, provide the necessary data for the absolute structural elucidation of complex organic molecules. mdpi.comresearchgate.net The integration of various spectroscopic data with computational models has proven to be a powerful strategy for resolving ambiguous structural features and reducing the risk of misassignment. researchgate.net The use of metabolomics to analyze crude extracts can also provide valuable information on the metabolic composition, helping to identify and dereplicate known compounds rapidly. nih.gov

Chemoenzymatic Synthesis for Complex Evoninic Acid Derivatives

The total synthesis of complex natural products like this compound presents formidable challenges to traditional organic synthesis due to their intricate stereochemistry and functional group arrangements. nih.govimperial.ac.uk Chemoenzymatic synthesis has emerged as a powerful strategy that combines the selectivity and efficiency of biocatalysis with the versatility of chemical reactions to construct such complex molecules. nih.govjocpr.comrsc.org This approach is particularly advantageous for reactions that are difficult to achieve with high stereoselectivity using conventional methods. rsc.org

The synthesis of (-)-evoninic acid has been achieved through a highly diastereo- and enantioselective route that employed a lipase-mediated hydrolytic kinetic resolution to establish the absolute stereochemistry. imperial.ac.ukimperial.ac.uk This highlights the potential of enzymes to control key stereocenters in the synthetic pathway. Enzymes from various families, such as oxidoreductases and transferases, offer a broad toolkit for performing selective transformations, including C-H functionalization and redox reactions, under mild conditions. nih.govjocpr.com

Future research in this area will likely focus on the discovery and engineering of novel enzymes with tailored specificities for the synthesis of this compound and its derivatives. uni-bayreuth.de By integrating biocatalytic steps into synthetic sequences, chemists can develop more concise and efficient routes to these valuable compounds, facilitating the exploration of their structure-activity relationships. nih.gov The development of one-pot cascade reactions involving multiple enzymatic and chemical steps will further enhance the elegance and practicality of these synthetic strategies. rsc.org

Bioengineering and Synthetic Biology for Enhanced Production of this compound and Its Derivatives

The low natural abundance of many valuable plant-derived compounds, including potentially this compound-containing alkaloids, often limits their large-scale production for research and therapeutic applications. ijprems.com Synthetic biology and bioengineering offer transformative approaches to overcome these limitations by engineering microorganisms or plants to produce these complex molecules in a more controlled and sustainable manner. ijprems.comnih.govalliedacademies.org

This field leverages a toolkit of genetic engineering techniques, including CRISPR/Cas9 gene editing, to introduce and optimize biosynthetic pathways in host organisms like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). alliedacademies.orgacs.org By transferring the genes responsible for the biosynthesis of a target compound into a microbial host, it is possible to achieve heterologous expression and production. ijprems.com A key goal is to fully characterize the biosynthetic pathway of the compound of interest to identify all the necessary enzymatic steps. frontiersin.org

Significant successes in producing other complex plant-derived pharmaceuticals, such as artemisinin (B1665778) and paclitaxel (B517696) precursors, in engineered microbes demonstrate the feasibility of this approach. ijprems.com Future research on this compound will likely involve identifying the complete biosynthetic gene cluster responsible for its formation in plants like Euonymus species. Once identified, these genes can be transferred to an industrial microorganism to establish a fermentation-based production platform. acs.org Furthermore, synthetic biology tools can be used to create novel derivatives by introducing enzymes from different pathways, potentially leading to compounds with improved properties. frontiersin.org The continuous development of synthetic biology tools and strategies is expected to play an increasingly vital role in the production of a wide range of natural compounds. acs.org

Computational Chemistry in Understanding Reactivity and Stereocontrol

Computational chemistry has become an indispensable tool in modern organic chemistry, providing deep insights into reaction mechanisms, reactivity, and the origins of stereoselectivity. jst.go.jpescholarship.org For complex molecules like this compound, computational methods can be used to model reaction pathways and predict the stereochemical outcomes of key synthetic steps. acs.org

Density Functional Theory (DFT) is a widely used computational method to study the intricate details of reaction mechanisms, including the structures of transition states and intermediates. jst.go.jp This level of analysis can help chemists understand why a particular stereoisomer is formed preferentially and guide the design of more selective reactions. acs.org For instance, computational studies can elucidate the role of non-covalent interactions and conformational biases in controlling the stereochemical course of a reaction.

In the context of this compound synthesis, computational modeling could be applied to understand the diastereoselectivity of the conjugate addition and alkylation steps used in its synthesis. imperial.ac.ukimperial.ac.uk Furthermore, computational tools can aid in the design of new catalysts or chiral auxiliaries to improve the stereocontrol of these transformations. By combining experimental work with computational analysis, researchers can accelerate the development of efficient and highly stereoselective syntheses of this compound and its analogues. Computational methods are also valuable in the structural elucidation process, helping to predict NMR parameters and confirm proposed structures. researchgate.net

Exploration of Unreported this compound Congeners and Their Structural Attributes

The discovery of new natural products is essential for expanding the chemical diversity available for drug discovery and other applications. drugdiscoverynews.comscirp.org It is highly probable that a variety of unreported congeners of this compound exist in nature, possessing unique structural modifications that could lead to different biological activities. drugdiscoverynews.com These congeners might differ in the substitution pattern on the pyridine ring, the stereochemistry of the side chain, or the nature of the esterifying groups in the parent alkaloids. rsc.org

Modern strategies for discovering novel natural products often involve a combination of advanced analytical techniques and bioinformatic approaches. drugdiscoverynews.com Genome mining, for example, can identify biosynthetic gene clusters (BGCs) that are similar to those known to produce related compounds, hinting at the presence of novel congeners. nih.govdrugdiscoverynews.com This approach can guide the targeted isolation of these new molecules. Recently, a novel bridging ligand, hydroxy iso-evoninic acid, was identified from Tripterygium hypoglaucum, demonstrating that new variations of the this compound scaffold are still being discovered. rsc.org

Future research should focus on the systematic exploration of plants from the Celastraceae family, and potentially other related species, using these advanced discovery workflows. researchgate.net The isolation and structural elucidation of new this compound congeners will not only expand our knowledge of the chemical diversity of this class of compounds but also provide new opportunities for biological evaluation and the development of structure-activity relationships. scirp.orgwiley.com The inspiration provided by these new natural products can lead to the design of novel synthetic analogues with potentially improved properties. wiley.com

Q & A

Basic Research Questions

Q. How is Evoninic Acid structurally characterized, and what analytical techniques are most reliable for confirming its identity?

  • Methodological Answer : Structural elucidation typically combines spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR identify functional groups and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula; tandem MS (MS/MS) aids in fragmentation pattern analysis.
  • X-ray Crystallography : Provides definitive proof of stereochemistry for crystalline derivatives .
    • Data Table :
TechniqueDetection LimitKey ApplicationsLimitations
NMR0.1–1 µgFunctional group identificationRequires pure samples
HRMS0.01 µgMolecular formula determinationLimited structural detail
X-raySingle crystalStereochemical resolutionCrystallization challenges

Q. What are the standard protocols for synthesizing this compound, and how can yield optimization be systematically approached?

  • Methodological Answer :

  • Stepwise Synthesis : Begin with precursor isolation (e.g., terpenoid intermediates) and optimize reaction conditions (temperature, catalysts) using Design of Experiments (DoE) .
  • Yield Tracking : Monitor via HPLC/UV-Vis, comparing against calibration curves. Adjust purification methods (e.g., column chromatography vs. recrystallization) to minimize losses .
    • Data Table :
MethodAverage Yield (%)Key Conditions
Acid-catalyzed esterification65–7060°C, H2SO4 catalyst
Enzymatic synthesis80–85pH 7.0, 37°C, lipase

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s bioactivity while controlling for confounding variables?

  • Methodological Answer :

  • Hypothesis-Driven Design : Define clear independent (e.g., concentration, exposure time) and dependent variables (e.g., IC50 in cytotoxicity assays) .
  • Controls : Include positive (known inhibitors) and negative (solvent-only) controls. Use blinded randomization in in vivo studies to reduce bias .
  • Statistical Power : Calculate sample size using power analysis (α=0.05, β=0.2) to ensure reproducibility .

Q. How can contradictory findings in this compound’s mechanism of action be resolved?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies, assessing heterogeneity via I<sup>2</sup> statistics. Use funnel plots to detect publication bias .
  • Mechanistic Replication : Employ orthogonal assays (e.g., siRNA knockdown vs. pharmacological inhibition) to validate molecular targets .
  • Error Sources : Quantify variability in assay conditions (e.g., cell line passage number, solvent purity) and report in supplementary materials .

Q. What interdisciplinary approaches enhance the study of this compound’s ecological roles or pharmacological potential?

  • Methodological Answer :

  • Omics Integration : Combine metabolomics (LC-MS) with transcriptomics (RNA-seq) to link biosynthesis pathways to bioactivity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins, validated by SPR or ITC .
    • Data Table :
ApproachKey Tool/TechniqueOutput Metrics
Molecular DockingAutoDock VinaBinding energy (kcal/mol)
SPR AnalysisBiacore T200Association/dissociation rates

Methodological Best Practices

  • Reproducibility : Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data in repositories like Zenodo .
  • Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in observational studies .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.